Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)

1-Benzyloxy-4-(difluoromethyl)benzene structure
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
Numéro CAS:915799-67-6
Le MF:C14H12F2O
Mégawatts:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26

1-Benzyloxy-4-(difluoromethyl)benzene Propriétés chimiques et physiques

Nom et identifiant

    • Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
    • 1-(difluoromethyl)-4-phenylmethoxybenzene
    • 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene
    • 1-Benzyloxy-4-(difluoromethyl)benzene
    • BBL104175
    • LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • AU-004/43501768
    • N12269
    • SCHEMBL15270473
    • DTXSID00716750
    • 915799-67-6
    • MFCD18803519
    • 5-CF2H
    • AKOS005258995
    • PS-7665
    • C14H12F2O
    • SB85516
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
    • 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
    • Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
    • STL557989
    • Piscine à noyau: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
    • La clé Inchi: LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • Sourire: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F

Propriétés calculées

  • Qualité précise: 234.08562133g/mol
  • Masse isotopique unique: 234.08562133g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 4
  • Complexité: 206
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.4
  • Surface topologique des pôles: 9.2Ų

Propriétés expérimentales

  • Couleur / forme: NA
  • Dense: 1.2±0.1 g/cm3
  • Point d'ébullition: 323.6±42.0 °C at 760 mmHg
  • Point d'éclair: 189.2±23.2 °C

1-Benzyloxy-4-(difluoromethyl)benzene Informations de sécurité

1-Benzyloxy-4-(difluoromethyl)benzene PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B888961-5g
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 ≥97%
5g
2,185.20 2021-05-17
TRC
B685558-50mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
50mg
$ 50.00 2022-06-06
TRC
B685558-100mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
100mg
$ 65.00 2022-06-06
TRC
B685558-500mg
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6
500mg
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059627-1g
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6 97%
1g
3039CNY 2021-05-07
Apollo Scientific
PC49551-1g
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 98%
1g
£90.00 2023-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
059627-1g
1-Benzyloxy-4-(difluoromethyl)benzene
915799-67-6 97%
1g
3039.0CNY 2021-07-13
Key Organics Ltd
PS-7665-1MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-7665-5MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-7665-10MG
1-(Benzyloxy)-4-(difluoromethyl)benzene
915799-67-6 >90%
10mg
£63.00 2025-02-09

1-Benzyloxy-4-(difluoromethyl)benzene Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Référence
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides
Fier, Patrick S.; et al, Journal of the American Chemical Society, 2012, 134(12), 5524-5527

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  rt → 110 °C; 48 h, 110 °C
Référence
Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium
Feng, Zhang; et al, Nature Chemistry, 2017, 9(9), 918-923

Méthode de production 3

Conditions de réaction
1.1 Reagents: Diphenyl sulfide ,  Potassium fluoride ,  Selectfluor Solvents: Acetonitrile ,  Toluene ;  6 h, 110 °C
1.2 Reagents: Water
Référence
Ph2S/selectfluor-promoted deoxydifluorination of aldehydes
He, Guowen; et al, Tetrahedron, 2021, 83,

Méthode de production 4

Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Référence
Minimal Self-Immolative Probe for Multimodal Fluoride Detection
Gabrielli, Luca; et al, Journal of Organic Chemistry, 2016, 81(22), 10715-10720

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Référence
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Méthode de production 6

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Référence
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Méthode de production 7

Conditions de réaction
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Référence
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Méthode de production 8

Conditions de réaction
1.1 Reagents: Calcium hydroxide ,  1,3-Cyclopentanedione ,  Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ;  3 h, 90 °C; 90 °C → rt
Référence
Pd-Catalyzed Transfer of Difluorocarbene
Deng, Xiao-Yun; et al, Organic Letters, 2016, 18(17), 4384-4387

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ;  6 h, 80 °C
Référence
Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides
Gu, Yang; et al, Nature Communications, 2014, 5,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  4-(Dimethylamino)pyridine ,  Bis(triphenylphosphine) nickel dibromide ,  5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  17 h, 80 °C
Référence
Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane
Fu, Xia-Ping; et al, Chinese Journal of Chemistry, 2018, 36(2), 143-146

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  24 h, 80 °C
Référence
Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H
Sheng, Jie; et al, Organic Chemistry Frontiers, 2018, 5(4), 606-610

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Styrene ,  Dichlorobis(triphenylphosphine)palladium ,  Iron(III) acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 80 °C
Référence
Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate
Feng, Zhang; et al, Organic Letters, 2016, 18(1), 44-47

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Référence
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Méthode de production 14

Conditions de réaction
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Référence
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Référence
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Méthode de production 16

Conditions de réaction
1.1 Reagents: Thiodiglycol ,  Sodium tetrachloroaurate Solvents: Methanol ,  Water ;  0 °C
1.2 Solvents: Methanol ,  Dichloromethane ;  0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Référence
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

1-Benzyloxy-4-(difluoromethyl)benzene Raw materials

1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products

1-Benzyloxy-4-(difluoromethyl)benzene Fournisseurs

Amadis Chemical Company Limited
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(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Numéro de commande:A1241317
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 18:40
Prix ($):298
Courriel:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
A1241317
Pureté:99%
Quantité:5g
Prix ($):298
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